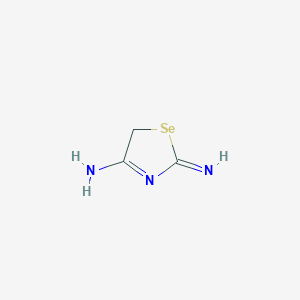
2-Imino-2,5-dihydro-1,3-selenazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imino-2,5-dihydro-1,3-selenazol-4-amine is a heterocyclic compound containing selenium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-2,5-dihydro-1,3-selenazol-4-amine typically involves the cyclization of selenoureas with α-haloketones. The selenoureas are prepared by reacting Woollins’ reagent with cyanamides, followed by hydrolysis with water . This method is efficient and yields the desired selenazole derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing environmentally benign solvents and catalysts to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-Imino-2,5-dihydro-1,3-selenazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert it into selenides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the selenazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like dimethylformamide (DMF) or ethanol.
Major Products Formed
The major products formed from these reactions include selenoxides, selenides, and various substituted selenazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Imino-2,5-dihydro-1,3-selenazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Imino-2,5-dihydro-1,3-selenazol-4-amine involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity or bind to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its ability to induce apoptosis in cancer cells has been noted .
Comparison with Similar Compounds
Similar Compounds
2-Imino-2,5-dihydro-1,3,4-thiadiazoles: These compounds are similar in structure but contain sulfur instead of selenium.
2-Imino-2H-chromen-3-yl-1,3,5-triazines: These compounds share the imino group and have shown significant cytotoxic activity.
Uniqueness
2-Imino-2,5-dihydro-1,3-selenazol-4-amine is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds often exhibit enhanced biological activity and stability, making them valuable in medicinal chemistry and materials science.
Properties
CAS No. |
791586-40-8 |
|---|---|
Molecular Formula |
C3H5N3Se |
Molecular Weight |
162.06 g/mol |
IUPAC Name |
2-imino-5H-1,3-selenazol-4-amine |
InChI |
InChI=1S/C3H5N3Se/c4-2-1-7-3(5)6-2/h1H2,(H3,4,5,6) |
InChI Key |
GCIKTGWVHYFFLE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC(=N)[Se]1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















